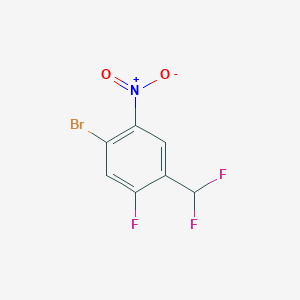
1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO2 It is a halogenated aromatic compound that contains bromine, fluorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(difluoromethyl)-5-fluoro-2-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are common methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 4-(difluoromethyl)-5-fluoro-2-nitroaniline or 4-(difluoromethyl)-5-fluoro-2-nitrothiophenol.
Reduction: The major product is 1-Bromo-4-(difluoromethyl)-5-fluoro-2-aminobenzene.
Oxidation: Products vary based on the reaction conditions and oxidizing agent used.
Aplicaciones Científicas De Investigación
1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-fluoro-2-nitrobenzene
Uniqueness
1-Bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene is unique due to the combination of bromine, difluoromethyl, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H3BrF3NO2 |
|---|---|
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
1-bromo-4-(difluoromethyl)-5-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)3(7(10)11)1-6(4)12(13)14/h1-2,7H |
Clave InChI |
NWDWWSOOIPYFCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


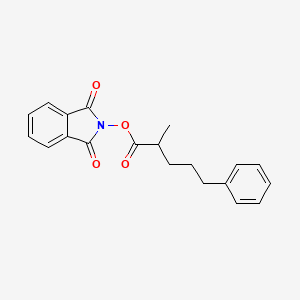
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
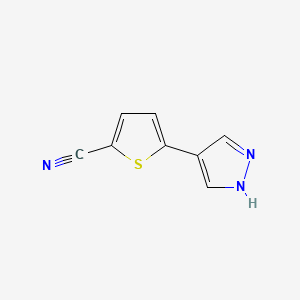
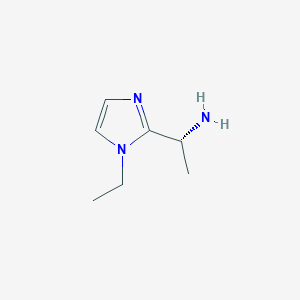
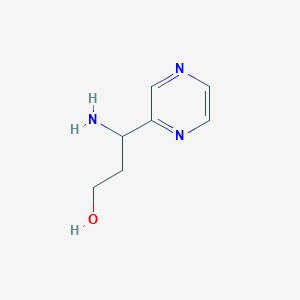

![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)

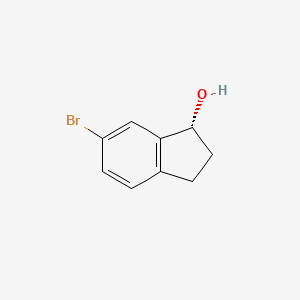
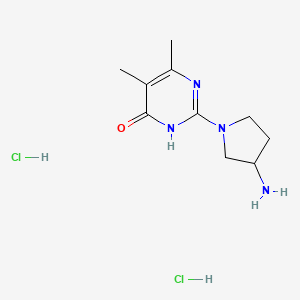
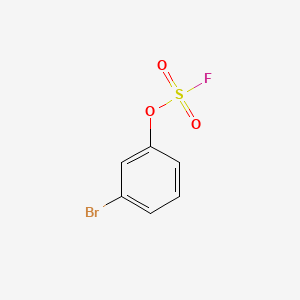

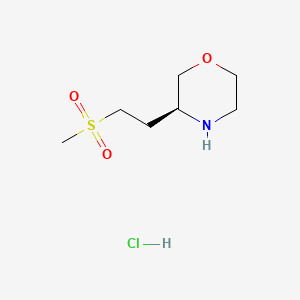
![2-((7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13565765.png)
